molecular formula C19H15CL B1668838 Triphenylmethyl chloride CAS No. 76-83-5

Triphenylmethyl chloride

Cat. No.: B1668838
CAS No.: 76-83-5
M. Wt: 278.8 g/mol
InChI Key: JBWKIWSBJXDJDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triphenylmethyl chloride, also known as Chlorotriphenylmethane, is an alkyl halide . It is primarily used as a protecting reagent for amines, alcohols, and thiols . The primary targets of this compound are the functional groups of these molecules .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . This allows for the replacement of the chloride group with other functional groups . It is often used to introduce the trityl protecting group .

Biochemical Pathways

It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of sensitive compounds during reactions .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but readily dissolves in organic solvents like acetone, benzene, chloroform, and ethanol . This suggests that its bioavailability may be influenced by the presence of these solvents.

Result of Action

The primary result of this compound’s action is the protection of sensitive functional groups during organic synthesis . This allows for more controlled and efficient reactions, particularly in the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, it reacts violently with water , suggesting that its efficacy and stability are best maintained in dry, non-aqueous environments. Additionally, it should be stored in a cool, dry place to prevent it from reacting with moisture in the air and converting into Triphenylmethanol .

Biochemical Analysis

Biochemical Properties

Triphenylmethyl chloride plays a significant role in biochemical reactions, primarily through nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the replacement of the chloride group with other functional groups . For instance, it can be used as a protecting precursor in the regioselective sulfation of polysaccharides . The interactions of this compound with biomolecules are typically characterized by the formation of covalent bonds, which can alter the structure and function of the target molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by modifying the activity of enzymes and proteins involved in these processes . For example, the compound’s ability to introduce the trityl protecting group can impact the synthesis and modification of biomolecules within the cell, thereby influencing cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The chloride group in the compound is replaced by other functional groups, leading to the formation of new covalent bonds . This mechanism allows this compound to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the target molecules. Additionally, the compound can interact with enzymes, either inhibiting or activating their activity, which can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at higher temperatures, with a melting point range of 93-95°C and a boiling point of approximately 358-360°C . It should be handled cautiously as it may react with strong bases, oxidizing agents, or reducing agents, potentially leading to decomposition or other chemical reactions . Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, particularly in the context of its use as a protecting group in organic synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively introduce the trityl protecting group without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential harm to the subjects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the modification and synthesis of biomolecules. The compound interacts with enzymes and cofactors that facilitate nucleophilic substitution reactions, leading to changes in metabolic flux and metabolite levels . For example, its use in the regioselective sulfation of polysaccharides can alter the chemical composition and molecular weight of the resulting compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in organic solvents allows it to diffuse across cell membranes and accumulate in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its potential effects on cellular processes.

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its effects on cellular activity and function . The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for the compound’s role in biochemical reactions and its impact on cellular processes.

Chemical Reactions Analysis

Triphenylmethyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium, zinc, and silver hexafluorophosphate. The major products formed are triphenylmethylsodium, Gomberg’s dimer, and triphenylmethyl hexafluorophosphate .

Scientific Research Applications

Comparison with Similar Compounds

Triphenylmethyl chloride is often compared with other trityl compounds such as triphenylmethanol and triphenylmethylsodium. Unlike triphenylmethanol, chlorotriphenylmethane is more reactive due to the presence of the chlorine atom, which makes it a better electrophile . Triphenylmethylsodium, on the other hand, is a strong nucleophile and is used in different types of reactions compared to chlorotriphenylmethane .

Similar compounds include:

This compound’s unique reactivity and stability make it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

[chloro(diphenyl)methyl]benzene
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InChI

InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
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InChI Key

JBWKIWSBJXDJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
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Molecular Formula

C19H15Cl
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DSSTOX Substance ID

DTXSID3052511
Record name Trityl chloride
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Molecular Weight

278.8 g/mol
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Physical Description

Solid; [HSDB] Off-white powder with a pungent odor; Hydrolyzed with water; [MSDSonline]
Record name Chlorotriphenylmethane
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Boiling Point

310 °C @ 760 MM HG
Record name CHLOROTRIPHENYLMETHANE
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Solubility

INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE
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Vapor Pressure

0.00000387 [mmHg]
Record name Chlorotriphenylmethane
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Color/Form

NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER

CAS No.

76-83-5
Record name Trityl chloride
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Record name Chlorotriphenylmethane
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Record name Trityl chloride
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Record name Chlorotriphenylmethane
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Melting Point

113-114 °C
Record name CHLOROTRIPHENYLMETHANE
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Synthesis routes and methods

Procedure details

The reaction of substituted benzyl halides with olefins such as propene, isobutene and 1-methylstyrene in the presence of zinc chloride or zinc chloride etherate in dichloromethane as solvent is described in J. Org. Chem., 48 (1983), 1159-65. In general the 1:1 addition. product is obtained not only at -78° C. but also at from 0° to +80° C. (see also J. Org. Chem. 29 (1964), 2685-7). The subsequent cyclization to the indane is only found when reacting 1-chloro-1-phenylethane with 1-methylstyrene at +50° C. and trityl chloride with isobutene at 0° C., in yields of 80 and 21% respectively. W. Striepe, Thesis, Erlangen University (1984), 28, 29 and 119, reveals that indanes can be obtained by first reacting p-methylcumyl chloride with an alkyl-substituted olefin at a low temperature in the presence of zinc chloride etherate and then warming the reaction mixture to room temperature in the course of 10 h. However, this method is industrially of little use because of the low temperature and a low space-time yield.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triphenylmethyl chloride
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